MHY219

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No. : S548549
  • CAS No. : 1326750-61-1
  • Molecular Formula : C20H25N3O3
  • Molecular Weight : 355.4308
  • Purity : >98% (or refer to the Certificate of Analysis)
  • Availability : Please inquire
  • Price : Please inquire
CAS Number

1326750-61-1

Product Name

MHY219

IUPAC Name

N1-hydroxy-N8-(4-(phenylamino)phenyl)octanediamide

Molecular Formula

C20H25N3O3

Molecular Weight

355.4308

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

InChI

InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25)

InChI Key

FXKGVLUVYSWHHN-UHFFFAOYSA-N

SMILES

O=C(NO)CCCCCCC(NC1=CC=C(NC2=CC=CC=C2)C=C1)=O

Solubility

Soluble in DMSO, not in water

Synonyms

MHY-219; MHY219; MHY 219.

Shell Life

>2 years if stored properly

MHY219 is a novel HDAC inhibitor. MHY219 induces apoptosis via up-regulation of androgen receptor expression in human prostate cancer cells. MHY219 was shown to enhance the cytotoxicity on DU145 cells (IC50, 0.36 μM) when compared with LNCaP (IC50, 0.97 μM) and PC3 cells (IC50, 5.12 μM). MHY219 showed a potent inhibition of total HDAC activity when compared with SAHA. MHY219 increased histone H3 hyperacetylation and reduced the expression of class I HDACs (1, 2 and 3) in prostate cancer cells. MHY219 effectively increased the sub-G1 fraction of cells through p21 and p27 dependent pathways in DU145 cells. MHY219 significantly induced a G2/M phase arrest in DU145 and PC3 cells and arrested the cell cycle at G0/G1 phase in LNCaP cells. Furthermore, MHY219 effectively increased apoptosis in DU145 and LNCaP cells, but not PC3 cells, according to Annexin V/PI staining and Western blot analysis. These results indicate that MHY219 is a potent HDAC inhibitor that targets regulating multiple aspects of cancer cell death and might have preclinical value in human prostate cancer chemotherapy, warranting further investigation. (Biomed Pharmacother. 2013 Jun;67(5):407-15.)

1: Patra N, De U, Kim TH, Lee YJ, Ahn MY, Kim ND, Yoon JH, Choi WS, Moon HR, Lee BM, Kim HS. A novel histone deacetylase (HDAC) inhibitor MHY219 induces apoptosis via up-regulation of androgen receptor expression in human prostate cancer cells. Biomed Pharmacother. 2013 Jun;67(5):407-15. doi: 10.1016/j.biopha.2013.01.006. Epub 2013 Feb 16. PubMed PMID: 23583193.

Submit   


* For orders by credit card, we will send you a digital invoice so you can place an order online.